molecular formula C21H21FN2O4S B2875153 2-(2,5-dimethoxybenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899948-88-0

2-(2,5-dimethoxybenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2875153
CAS No.: 899948-88-0
M. Wt: 416.47
InChI Key: NGFQFCGJWHDPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dimethoxybenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C21H21FN2O4S and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)sulfonyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c1-27-17-9-10-19(28-2)20(14-17)29(25,26)24-13-12-23-11-3-4-18(23)21(24)15-5-7-16(22)8-6-15/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFQFCGJWHDPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dimethoxybenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C17H18FNO4S
  • Molecular Weight : 353.39 g/mol

Structural Features

The compound features a pyrrolo[1,2-a]pyrazine core with a sulfonamide group that is critical for its biological activity. The presence of the fluorophenyl and dimethoxybenzene moieties may enhance its interaction with biological targets.

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific enzymes or receptors in biological pathways. The sulfonamide group can facilitate binding to target proteins, potentially modulating their activity.

Pharmacological Studies

Research indicates that compounds with similar structural motifs exhibit various pharmacological effects:

  • Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor growth in vitro and in vivo models.
  • Antimicrobial Properties : Sulfonamide-containing compounds are known for their bacteriostatic effects against a range of pathogens.
  • CNS Activity : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies

  • Study on Antitumor Effects :
    A study evaluating the antitumor activity of related pyrazine derivatives demonstrated significant inhibition of cancer cell proliferation in breast and colon cancer cell lines. The mechanism involved induction of apoptosis and cell cycle arrest.
    CompoundCell LineIC50 (µM)Mechanism
    Compound AMCF-7 (Breast)10.5Apoptosis
    Compound BHT-29 (Colon)12.3Cell Cycle Arrest
  • Antimicrobial Evaluation :
    A series of tests against Gram-positive and Gram-negative bacteria revealed that derivatives with the dimethoxybenzenesulfonyl group exhibited significant antibacterial activity.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus8 µg/mL
    Escherichia coli16 µg/mL
  • Neuroprotective Study :
    Research on neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.